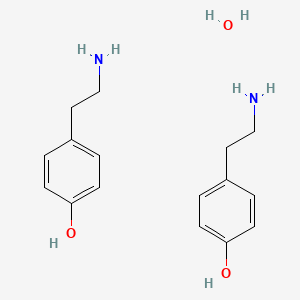

4-(2-Aminoethyl)phenol;hydrate

CAS No.: 62722-95-6

Cat. No.: VC19436139

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62722-95-6 |

|---|---|

| Molecular Formula | C16H24N2O3 |

| Molecular Weight | 292.37 g/mol |

| IUPAC Name | 4-(2-aminoethyl)phenol;hydrate |

| Standard InChI | InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |

| Standard InChI Key | IMRRSPNUCYYRGN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Composition

4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) is a hydrated form of 4-(2-aminoethyl)phenol, alternatively described as a dihydrate of tyramine (4-hydroxyphenethylamine) . Its molecular formula, , corresponds to two tyramine molecules () combined with one water molecule (). This contrasts with the monohydrate form (CAS 924281-00-5), which has the formula and a molecular weight of 155.194 g/mol .

Table 1: Comparative Molecular Data

| Property | 4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) | Tyramine (CAS 51-67-2) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 292.37 | 137.18 |

| IUPAC Name | 4-(2-aminoethyl)phenol;hydrate | 4-(2-aminoethyl)phenol |

| Hydration State | Dihydrate | Anhydrous |

Spectroscopic and Computational Data

The compound’s InChIKey (IMRRSPNUCYYRGN-UHFFFAOYSA-N) confirms its structural similarity to tyramine, differing only by hydration . Computational models predict a logP value of 1.53, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Nuclear magnetic resonance (NMR) spectra for the hydrate remain unpublished, but tyramine’s -NMR shows characteristic aromatic protons at 6.7–7.1 ppm and ethylamine signals at 2.7–3.1 ppm .

Synthesis and Manufacturing

Synthetic Routes

While direct methods for 4-(2-Aminoethyl)phenol;hydrate are undocumented, its synthesis likely involves:

-

Reductive Amination: Reacting 4-hydroxyphenylacetone with ammonia under hydrogenation, followed by hydration .

-

Enzymatic Decarboxylation: Using tyrosine decarboxylase on L-tyrosine, a pathway common in tyramine production .

Industrial-scale production faces challenges in controlling hydration states, as excess water promotes dihydrate formation.

Purification and Stability

The hydrate decomposes above 150°C, necessitating low-temperature storage (<15°C) under inert gas to prevent oxidation . Chromatographic purification (e.g., silica gel with methanol/chloroform) yields >98% purity, though hydrate-anhydrous interconversion may occur during solvent removal .

Applications in Research and Industry

Pharmaceutical Intermediates

4-(2-Aminoethyl)phenol;hydrate serves as a precursor for:

-

Neurotransmitter Analogues: Dopamine derivatives for Parkinson’s disease research .

-

Antidepressants: Methylation of the amine group produces compounds with monoamine oxidase inhibition .

Material Science

Its phenolic hydroxyl group enables polymerization into polyarylates, which exhibit UV resistance and thermal stability up to 300°C.

| Parameter | Requirement |

|---|---|

| Temperature | 2–8°C |

| Humidity | <30% relative humidity |

| Light Exposure | Amber glass containers |

Analytical Characterization Methods

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves the hydrate from anhydrous tyramine with a retention time shift of 1.2 minutes .

Mass Spectrometry

ESI-MS in positive mode shows a dominant ion at 293.4 (), distinguishing it from tyramine’s 138.2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume